2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
Description
2-{[1-(2,5-Dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a synthetic small molecule characterized by a piperidine core substituted at the 1-position with a 2,5-dichlorobenzenesulfonyl group and at the 3-position with an oxygen-linked pyrimidine ring.
Properties
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-11-4-5-13(17)14(9-11)24(21,22)20-8-1-3-12(10-20)23-15-18-6-2-7-19-15/h2,4-7,9,12H,1,3,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOILRVXDMLJIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting from commercially available starting materials. The 2,5-dichlorobenzenesulfonyl group is introduced via a sulfonylation reaction.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and select analogs from historical () and recent () sources:
Key Observations:
- Sulfonyl Group Variations: The target compound’s 2,5-dichlorobenzenesulfonyl group differs from the 3,4-dichlorophenyl (SR140333) and trifluoropropylsulfonyl () substituents.
- Linker and Terminal Moieties : The pyrimidine-oxy group in the target compound contrasts with the azoniabicyclo[2.2.2]octane in SR140333 (a NK1R antagonist) and the imidazo-pyrrolo-pyrazine in compounds (common in kinase inhibitors). These differences suggest divergent target selectivity.
Pharmacological and Physicochemical Implications
- Target Compound : The dichlorobenzenesulfonyl group may confer moderate lipophilicity (clogP ~3.5–4.0 estimated), balancing membrane permeability and solubility. The pyrimidine ring’s hydrogen-bonding capacity could facilitate interactions with ATP-binding pockets in kinases.
- Analogs (e.g., SR140333): The 3,4-dichlorophenyl substitution and bicyclic terminus in SR140333 are critical for NK1R antagonism, with reported IC50 values in the nanomolar range . The target compound lacks this bulky terminus, suggesting possible activity in distinct pathways.
- Analogs : Trifluoropropylsulfonyl groups in newer patents (2022) improve pharmacokinetic profiles, such as plasma half-life and CYP450 resistance, compared to halogenated aryl sulfonates. The imidazo-pyrrolo-pyrazine core in compounds is associated with kinase inhibition (e.g., MET inhibitors), implying that the target compound’s pyrimidine group may serve a similar role but with different selectivity .
Biological Activity
2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound notable for its potential biological activities. The compound features a piperidine ring substituted with a 2,5-dichlorobenzenesulfonyl group and is linked to a pyrimidine ring. This unique structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.
The biological activity of 2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can engage in strong interactions with amino acid residues at the active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrimidine ring may participate in hydrogen bonding and π-π interactions, further stabilizing the compound's binding to its targets.
Biological Activity and Applications
Research indicates that this compound exhibits significant potential in various biological applications:
- Enzyme Inhibition : Studies have shown that compounds similar to 2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine can inhibit key enzymes involved in metabolic pathways, which may be beneficial in treating diseases such as cancer and diabetes.
- Receptor Binding : The compound's structure allows it to bind to specific receptors, influencing cellular signaling pathways. This property is crucial for developing drugs targeting neurological disorders.
Case Studies
- Inhibition of Protein Kinases : A study demonstrated that derivatives of sulfonyl piperidines exhibit inhibitory activity against certain protein kinases involved in cancer progression. The presence of the sulfonyl group was essential for enhancing binding affinity and selectivity.
- Antimicrobial Activity : Another investigation revealed that related compounds showed promising antimicrobial properties against various bacterial strains, indicating potential applications in antibiotic development.
Comparative Analysis
To better understand the uniqueness of 2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2-{[1-(2,4-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine | Structure | Moderate enzyme inhibition | Similar sulfonyl group but different substitution pattern |
| 2-{[1-(3-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine | Structure | Low antimicrobial activity | Lacks dichloro substitution |
The synthesis of 2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine typically involves several steps:
- Formation of Piperidine Intermediate : The piperidine ring is synthesized from commercially available starting materials through a series of reactions.
- Sulfonylation : The introduction of the 2,5-dichlorobenzenesulfonyl group is achieved via sulfonylation reactions.
- Coupling with Pyrimidine : Finally, the piperidine intermediate is coupled with a pyrimidine derivative under suitable conditions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
